molecular formula C8H11F3N2OS2 B14127750 3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one CAS No. 88977-04-2

3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one

Cat. No.: B14127750
CAS No.: 88977-04-2
M. Wt: 272.3 g/mol
InChI Key: ZTKBHIWQULXSQW-UHFFFAOYSA-N
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Description

3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one is a compound belonging to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the trifluoromethyl group and the thiadiazole ring in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-(Methylsulfanyl)butylamine with a trifluoromethyl-substituted thiadiazole precursor in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as acetone or ethanol, and the product is purified by recrystallization or chromatography.

Chemical Reactions Analysis

3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it can inhibit DNA replication in cancer cells, thereby preventing their proliferation . The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one can be compared with other 1,3,4-thiadiazole derivatives, such as:

    1,3,4-Thiadiazole: The parent compound, which lacks the methylsulfanyl and trifluoromethyl groups.

    5-(Trifluoromethyl)-1,3,4-thiadiazole: A similar compound with only the trifluoromethyl group.

    3-(Methylsulfanyl)-1,3,4-thiadiazole: A similar compound with only the methylsulfanyl group.

The presence of both the methylsulfanyl and trifluoromethyl groups in this compound contributes to its unique chemical properties and enhances its biological activities compared to its analogs .

Properties

CAS No.

88977-04-2

Molecular Formula

C8H11F3N2OS2

Molecular Weight

272.3 g/mol

IUPAC Name

3-(4-methylsulfanylbutyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-one

InChI

InChI=1S/C8H11F3N2OS2/c1-15-5-3-2-4-13-7(14)16-6(12-13)8(9,10)11/h2-5H2,1H3

InChI Key

ZTKBHIWQULXSQW-UHFFFAOYSA-N

Canonical SMILES

CSCCCCN1C(=O)SC(=N1)C(F)(F)F

Origin of Product

United States

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